1-(Azetidin-3-yl)piperidine

Overview

Description

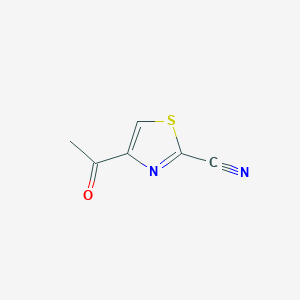

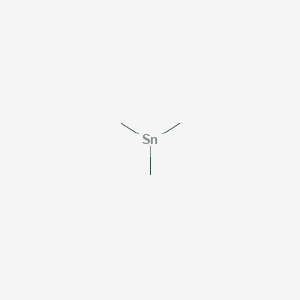

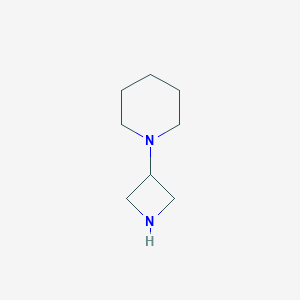

“1-(Azetidin-3-yl)piperidine” is a compound that belongs to the class of organic compounds known as azetidines . Azetidines are compounds containing an azetidine ring, which is a four-membered heterocyclic with one nitrogen atom and three carbon atoms .

Synthesis Analysis

The synthesis of azetidines has been a topic of interest in recent years. One method involves the reaction of pentanenitrile with hydrogen in a process known as catalytic hydrogenation . Another approach is the cyclization of 1,5-diaminopentane, derived from the dinitrile of adipic acid .Molecular Structure Analysis

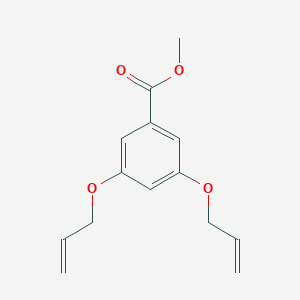

The molecular structure of “1-(Azetidin-3-yl)piperidine” consists of a six-membered piperidine ring and a four-membered azetidine ring . The piperidine ring includes one nitrogen atom and five carbon atoms, while the azetidine ring contains one nitrogen atom and three carbon atoms .Chemical Reactions Analysis

Azetidines are known for their unique reactivity, which is driven by a considerable ring strain . They are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Scientific Research Applications

Organic Chemistry

1-(Azetidin-3-yl)piperidine is used in the synthesis of new heterocyclic amino acid derivatives .

Method of Application

The starting (N-Boc-azetidin-3-ylidene)acetate is obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .

Results

The structures of the novel heterocyclic compounds were confirmed via 1H-, 13C-, 15N-, and 19F-NMR spectroscopy, as well as HRMS investigations .

Pharmacology

1-(Azetidin-3-yl)piperidine and its derivatives have been found to exhibit a variety of biological activities .

Method of Application

In one study, 1-(Azetidin-3-yl)piperidine 4e was isolated from reaction 3 with piperidine with a 75% yield .

Results

Piperidine derivatives, including 1-(Azetidin-3-yl)piperidine, are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

Drug Design

Piperidines, including 1-(Azetidin-3-yl)piperidine, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

Method of Application

Various intra- and intermolecular reactions lead to the formation of various piperidine derivatives .

Results

Their derivatives are present in more than twenty classes of pharmaceuticals .

Polymer Chemistry

Azetidines, including 1-(Azetidin-3-yl)piperidine, are used as building blocks for polyamines by anionic and cationic ring-opening polymerization .

Method of Application

The polymerizations of aziridine and azetidine provide an overview of the different routes to produce polyamines .

Results

The resulting polymers have many important applications, such as antibacterial and antimicrobial coatings, CO2 adsorption, chelation and materials templating, and non-viral gene transfection .

Neuropharmacology

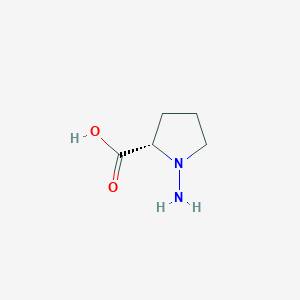

1-(Azetidin-3-yl)piperidine can be used as a structural analogue for 4-aminobutanoic acid (GABA) .

Method of Application

(3-Arylazetidin-3-yl)acetates IX and X are used for the preparation of pharmaceutically active agents .

Results

These agents include the positive allosteric modulators of GABA A receptors .

Synthetic Methodology

Azetidines, including 1-(Azetidin-3-yl)piperidine, are used in organic synthesis and medicinal chemistry .

Method of Application

The reactivity of azetidines is driven by a considerable ring strain, while at the same time the ring is significantly more stable than that of related aziridines . This translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .

Results

Recent advances in the chemistry and reactivity of azetidines have been reported . The review is organized by the methods of synthesis of azetidines and the reaction type used for functionalization of azetidines .

Safety And Hazards

Future Directions

Recent advances in the chemistry and reactivity of azetidines have been reported, with a focus on the most recent advances, trends, and future directions . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name |

1-(azetidin-3-yl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2/c1-2-4-10(5-3-1)8-6-9-7-8/h8-9H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRYMNAQUZAVQFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20598636 | |

| Record name | 1-(Azetidin-3-yl)piperidinato | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20598636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Azetidin-3-yl)piperidine | |

CAS RN |

138022-86-3 | |

| Record name | 1-(Azetidin-3-yl)piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=138022-86-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Azetidin-3-yl)piperidinato | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20598636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.